

VU0810464: A Technical Guide to a Selective Neuronal Kir3 Channel Activator

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Compound of Interest		
Compound Name:	VU0810464	
Cat. No.:	B2373868	Get Quote

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Abstract

VU0810464 is a novel, non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels.[1][2][3][4] It demonstrates significant selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels in the central nervous system.[1][2][5] With its improved brain penetration compared to earlier compounds, **VU0810464** has shown efficacy in preclinical models of stress-induced hyperthermia.[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **VU0810464**.

Chemical Structure and Properties

VU0810464 is a non-urea compound, representing a distinct chemical scaffold from earlier Kir3 channel activators like ML297.[1][6] This structural difference contributes to its enhanced selectivity and pharmacokinetic profile.

Chemical Information:



Property	Value
Molecular Formula	C18H21CIFN3O
Molecular Weight	349.83 g/mol
CAS Number	2126040-21-7
SMILES	Cc1cc(NC(=O)Cc2ccc(F)c(Cl)c2)n(n1)C1CCCC

Solubility:

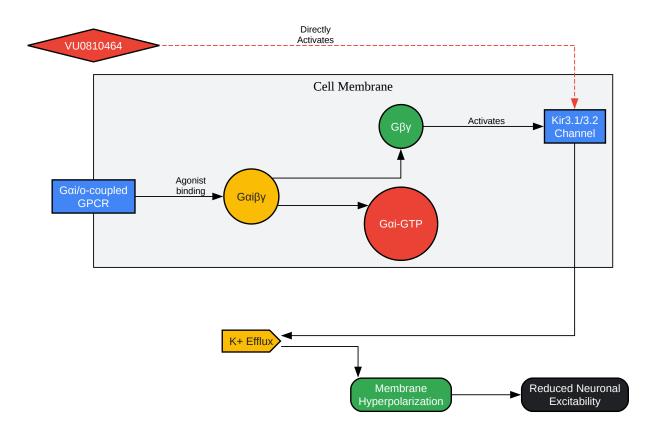
Solvent	Concentration
DMSO	≥ 120 mg/mL

Mechanism of Action

VU0810464 is a direct activator of Kir3 channels, which are crucial regulators of neuronal excitability.[6] These channels are typically activated by the Gβy subunits of G proteins following the stimulation of Gαi/o-coupled G protein-coupled receptors (GPCRs).[7] By directly activating Kir3 channels, **VU0810464** enhances potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing.

The primary molecular targets of **VU0810464** are heterotetrameric Kir3 channels composed of Kir3.1 and Kir3.2 subunits, which are predominantly expressed in the brain.[1][2] It exhibits lower potency towards Kir3.1/3.4 channels, the primary subtype found in the heart.[1][2]





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Figure 1: Signaling pathway of VU0810464 action.

Pharmacological Properties

VU0810464 exhibits nanomolar potency as a Kir3.1/3.2 activator and displays enhanced selectivity for neuronal over cardiac Kir3 channels.[1][2]

In Vitro Potency and Selectivity:



Channel Subtype	Assay	EC ₅₀	Reference
Neuronal (Kir3.1/3.2)	Whole-cell electrophysiology (hippocampal neurons)	165 nM	[3]
Cardiac (Kir3.1/3.4)	Whole-cell electrophysiology (sinoatrial node cells)	720 nM	[3]
Kir3.1/3.2	Thallium Flux Assay (HEK-293 cells)	>3-fold more potent than on Kir3.1/3.4	[6]

Pharmacokinetic Properties (in mice):

Parameter	Value	Comparison
Brain Penetration (Kp,uu)	0.83	Improved over ML297 (Kp,uu = 0.32)
Half-life (Brain and Plasma)	~20 min	Shorter than ML297

Key Experimental Protocols Whole-Cell Electrophysiology

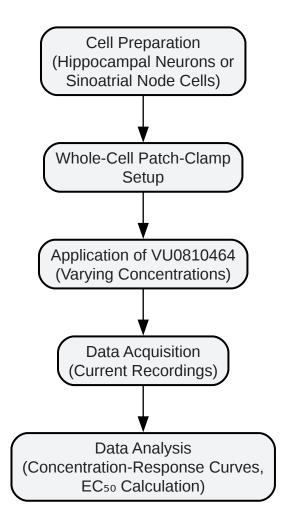
This technique was utilized to determine the efficacy and potency of **VU0810464** on native Kir3 channels in cultured mouse hippocampal neurons and isolated sinoatrial nodal cells.[1][2]

Methodology Outline:

- Cell Preparation: Primary hippocampal neurons and sinoatrial nodal cells are isolated from neonatal mice and cultured.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and digitizer. Pipettes are filled with a potassium-based intracellular solution, and the external solution is a standard Tyrode's solution.



- Drug Application: VU0810464 is applied at various concentrations to the cells via a perfusion system.
- Data Analysis: Current-voltage relationships are determined by applying voltage ramps. The VU0810464-induced current is measured, and concentration-response curves are generated to calculate EC₅₀ values.



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